molecular formula C3H7I B042940 1-Iodopropane CAS No. 107-08-4

1-Iodopropane

Cat. No. B042940
CAS RN: 107-08-4
M. Wt: 169.99 g/mol
InChI Key: PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-iodopropane has been explored through various methods, including the adsorption and thermal decomposition on metal surfaces such as copper(110). It has been observed that 1-iodopropane decomposes to form surface-bound propyl groups and coadsorbed iodine, with propyl groups assuming specific orientations conducive to further reactions (Jenks et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-iodopropane, including its rotational isomerism, has been studied through vibration spectra, showcasing the presence of gauche and anti-conformations. These studies provide insights into the enthalpy differences among the rotational isomers and their impact on the physical and chemical properties of 1-iodopropane (Ogawa et al., 1978).

Chemical Reactions and Properties

The photodissociation of 1-iodopropane ions reveals conformation-specific pathways, indicating the influence of molecular conformation on reaction mechanisms. This underlines the complex interplay between molecular structure and reactivity, offering potential avenues for reaction control (Park et al., 2002).

Physical Properties Analysis

Investigations into the rotational isomerism of 1-iodopropane through microwave spectroscopy data and ab initio calculations have led to a detailed understanding of its molecular structure and conformational composition. These studies have confirmed the existence of both trans and gauche conformers, contributing to the comprehensive understanding of 1-iodopropane's physical properties (Niide et al., 1987).

Chemical Properties Analysis

The surface chemistry of 1-iodopropane adsorbed on Pt(111) reveals detailed insights into its adsorption behavior, dissociation, and subsequent reactions on the metal surface. This knowledge enhances the understanding of 1-iodopropane's interactions at the molecular level, providing valuable information for its application in catalysis and surface chemistry (Scoggins et al., 1998).

Scientific Research Applications

  • Organic Synthesis : It's used in a novel procedure for the direct preparation of α-tosyloxyketones from ketones, expanding the application of alkyl substituted hypervalent iodine reagents in organic synthesis (Zhang et al., 2014).

  • Experimental Ion Imaging : In a study on fragmentation dynamics, 1-iodopropane was used to investigate interactions with extreme ultraviolet intense femtosecond laser pulses (McManus et al., 2022).

  • Femtosecond Laser Field Interaction : The interaction of 1-iodopropane with femtosecond laser fields involves multiphoton ionization and field ionization processes, leading to molecular ionization (Kosmidis et al., 2005).

  • Photolysis : 1-Iodopropane vapor photodissociates into methyl radicals and ethylene at wavelengths shorter than 265 nm, exhibiting population inversion at all wavelengths (Carr & Topor, 1981).

  • Vacuum Ultraviolet Spectroscopy : It can be studied using coherent vacuum ultraviolet radiation for determining ionization energies, conformer peaks, and fragmentation thresholds in highly excited Rydberg neutrals (Park et al., 2001).

  • Surface Chemistry : Its dissociation in hyperthermal diamond scattering leads to iodine atoms and ionization of positive propyl and negative iodine ions (Danon et al., 1988).

  • Microwave Spectroscopy : Studies have revealed rotational constants and nuclear quadrupole coupling constants of its trans and gauche isomers, offering insights into forbidden transitions (Fujitake & Hayashi, 1988).

  • Pyrolysis : Its pyrolysis shows stronger deactivating wall collisions compared to non-polar hydrocarbons in the same temperature range (Wolters et al., 1981).

  • Copper Surface Chemistry : On copper(110), it decomposes to form surface-bound propyl groups and coadsorbed iodine at 110 K (Jenks et al., 1993).

  • Vibration Spectroscopy and Rotational Isomerism : Its vibration spectra and rotational isomerism have been studied across various states, including gaseous, liquid, glassy, and crystalline (Ogawa et al., 1978).

Safety And Hazards

1-Iodopropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system5. It may be mildly toxic by inhalation2.


Future Directions

The specific future directions for 1-Iodopropane are not explicitly mentioned in the search results.


properties

IUPAC Name

1-iodopropane
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InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
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Molecular Formula

C3H7I
Record name IODOPROPANES
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DSSTOX Substance ID

DTXSID501015653
Record name 1-Iodopropane
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Molecular Weight

169.99 g/mol
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Physical Description

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index]
Record name IODOPROPANES
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Vapor Pressure

43.1 [mmHg]
Record name Propyl iodide
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Product Name

1-Iodopropane

CAS RN

26914-02-3, 107-08-4
Record name IODOPROPANES
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Record name Propyl iodide
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Record name Propane, 1-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,470
Citations
ST Park, SK Kim, MS Kim - Nature, 2002 - nature.com
… , gauche-1-iodopropane ions and anti-1-iodopropane ions … the photodissociation of 1-iodopropane ions depends strongly … gauche-1-iodopropane ions forming 2-propyl ions and anti-…
Number of citations: 130 www.nature.com
A Danon, E Kolodney, A Amirav - Surface science, 1988 - Elsevier
… The upper spectrum is of thermally decomposed 1-iodopropane in our nozzle that served as … The lower spec, -...-n is of the collision induced dissociated 1-iodopropane after scattering …
Number of citations: 61 www.sciencedirect.com
TB Scoggins, H Ihm, JM White - Israel journal of chemistry, 1998 - Wiley Online Library
… compare well with those of 1-iodopropane in the gas and liquid … with XPS, that molecular 1 -iodopropane dominates at 1 10 … to 1 -iodopropane, indicates that molecular 1-iodopropane is …
Number of citations: 15 onlinelibrary.wiley.com
DM Hayes, RL Strong - The Journal of Physical Chemistry, 1986 - ACS Publications
… the case; a previously unflashed mixtureof 1-iodopropane and I2 in SF6 exhibited a minimum very similar to that observed in our other runs following multiple flashes. As pointed out in …
Number of citations: 10 pubs.acs.org
X Zheng, DL Phillips - The Journal of chemical physics, 1998 - pubs.aip.org
… at six excitation wavelengths for 1-iodopropane. The … of 1-iodopropane. The resonance Raman and absorption cross sections of the trans and gauche conformations of 1-iodopropane …
Number of citations: 35 pubs.aip.org
GA Crowder, S Ali - Journal of Molecular Structure, 1975 - Elsevier
Normal coordinate calculations were made for the trans and gauche conformations of n-propyl and n-butyl iodides and for the tt, tg and gg conformations of 1,3-diiodopropane. Nineteen …
Number of citations: 37 www.sciencedirect.com
Y Niide, I Ohkoshi, M Takano - Journal of Molecular Spectroscopy, 1987 - Elsevier
… The present work on 1-iodopropane, CH3CH2CH21, is a part of systematic microwave studies of molecules with the general formula CH3CH2CH2X, l-halopropanes. Brown and …
Number of citations: 19 www.sciencedirect.com
SP Mezyk, DM Bartels - The Journal of Physical Chemistry, 1994 - ACS Publications
… This observed equality between rate constants for hydrogen atom reaction with iodoethane and 1-iodopropane differs from thatobserved in the gas phase,41 where for 1-iodopropane a …
Number of citations: 30 pubs.acs.org
K Hagen, R Stølevik, PC Sæbø - Journal of molecular structure, 1995 - Elsevier
… 1-iodopropane (Fig. 1). Some information about the conformational composition of 1-iodopropane has been published. Niide et al. [2] have shown, by microwave spectroscopy (MW), …
Number of citations: 8 www.sciencedirect.com
JL Brum, S Deshmukh, B Koplitz - The Journal of Physical …, 1991 - ACS Publications
… This work systematically explores “site-specific” H atom production in 1-iodopropane photolysis experiments conducted under collisionless conditions. H and D atoms are used as …
Number of citations: 14 pubs.acs.org

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